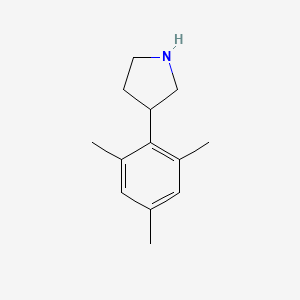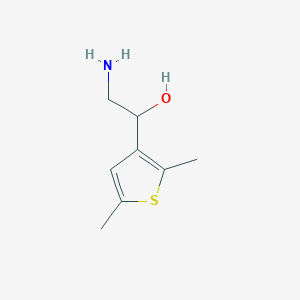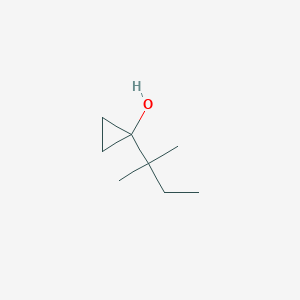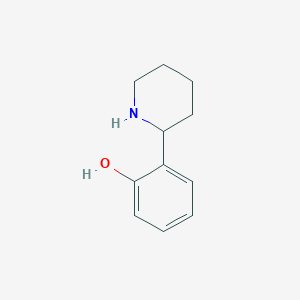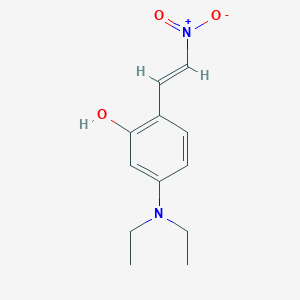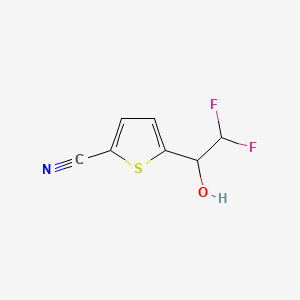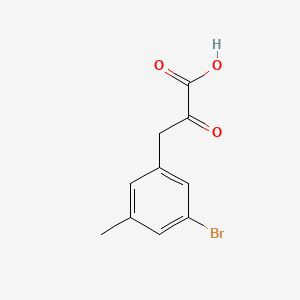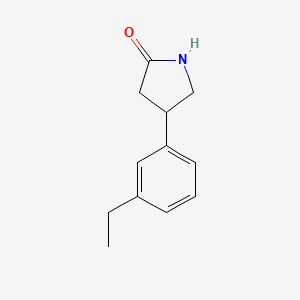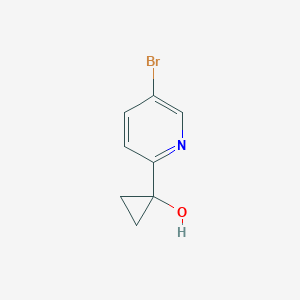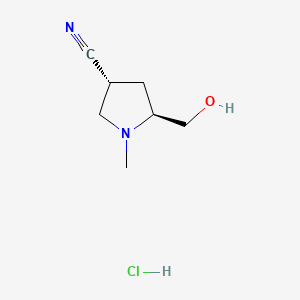
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: A closely related compound with similar stereochemistry but different functional groups.
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-4-6(3-8)2-7(9)5-10;/h6-7,10H,2,4-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
YIWSSKJAMHGDJA-LEUCUCNGSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@H]1CO)C#N.Cl |
Kanonische SMILES |
CN1CC(CC1CO)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


